Cas no 66538-08-7 (E-Oxime-Cholest-4-en-3-one, 9CI)
66538-08-7 structure
Product Name:E-Oxime-Cholest-4-en-3-one, 9CI
N.o CAS:66538-08-7
MF:C27H45NO
MW:399.652308225632
CID:2019023
PubChem ID:9930827
Update Time:2025-04-21
E-Oxime-Cholest-4-en-3-one, 9CI Propriedades químicas e físicas
Nomes e Identificadores
-
- E-Oxime-Cholest-4-en-3-one, 9CI
- DTXSID001029582
- QNTASHOAVRSLMD-SIWSWZRQSA-
- DA-68363
- Olesoxime (TRO 19622)
- SCHEMBL18870340
- (NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
- cholest-4-en-3-one, oxime
- Olesoxime (USAN/INN)
- InChI=1/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21+/t19-,22+,23-,24+,25+,26+,27-/m1/s1
- D11213
- BRD-K18210059-001-01-8
- Q7086437
- 66538-08-7
- (NE)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
- Olesoxime, E-
- Z-olesoxime
- Cholest-4-en-3-one, oxime, (3Z)-
- XAA03387
- 8V8EF6094N
- Olesoxime
- NSC-21311
- UNII-8V8EF6094N
- GTPL8542
- 22033-87-0
- TRO 19622
-
- Inchi: 1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3
- Chave InChI: QNTASHOAVRSLMD-UHFFFAOYSA-N
- SMILES: CC(CCCC(C1C2(C(C3C(CC2)C2(C(=CC(=NO)CC2)CC3)C)CC1)C)C)C
Propriedades Computadas
- Massa Exacta: 399.350115059Da
- Massa monoisotópica: 399.350115059Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 5
- Complexidade: 663
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 7
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 8.8
- Superfície polar topológica: 32.6Ų
E-Oxime-Cholest-4-en-3-one, 9CI Literatura Relacionada
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
66538-08-7 (E-Oxime-Cholest-4-en-3-one, 9CI) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente